molecular formula C19H15N3O B8500271 4-((6-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol

4-((6-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol

Cat. No. B8500271
M. Wt: 301.3 g/mol
InChI Key: AIZTYZRNBCCRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol is a useful research compound. Its molecular formula is C19H15N3O and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((6-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((6-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol

InChI

InChI=1S/C19H15N3O/c23-17-9-6-14(7-10-17)12-19-21-20-18-11-8-16(13-22(18)19)15-4-2-1-3-5-15/h1-11,13,23H,12H2

InChI Key

AIZTYZRNBCCRMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NN=C3CC4=CC=C(C=C4)O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Methoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine (0.057 g, 0.18 mmol) was dissolved in dichloromethane (2.5 mL) then cooled to 0° C. A 1M solution of boron tribromide (0.72 ml, 0.72 mmol) in dichloromethane was added slowly. The reaction mixture was stirred at 0° C. for 2 hours. A precipitate was present in the reaction mixture. The reaction was quenched with ice chips and stirred overnight at room temperature. A solid remained in the mixture. The reaction mixture was diluted with dichloromethane/methanol to give a clear mixture then washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate and concentrated under vacuum. The sample was purified by preparative TLC eluting with 7% methanol in dichloromethane which afforded 4-((6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol as an off-white solid
Name
3-(4-Methoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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